molecular formula C17H16BrNO3 B5123148 ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate CAS No. 6119-09-1

ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate

Katalognummer B5123148
CAS-Nummer: 6119-09-1
Molekulargewicht: 362.2 g/mol
InChI-Schlüssel: IVJHWQOYYHZCQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate, also known as Brompheniramine, is a chemical compound that is commonly used as an antihistamine in the treatment of various allergic conditions. This compound is a member of the pheniramine family, which is known for its potent antihistaminic effects.

Wirkmechanismus

The mechanism of action of Ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate involves the inhibition of histamine receptors in the body. Histamine is a chemical that is released by the body in response to an allergen, which causes symptoms such as itching, swelling, and redness. By inhibiting the histamine receptors, this compound helps to reduce these symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of histamine from mast cells, which helps to reduce allergic symptoms. It has also been shown to have sedative effects, which can be useful in the treatment of insomnia. In addition, this compound has been shown to have anticholinergic effects, which can be useful in the treatment of Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate in lab experiments is its potent antihistaminic effects. This makes it a useful tool for studying the role of histamine in various biological processes. However, one of the limitations of this compound is its sedative effects, which can make it difficult to study certain biological processes that require animals to be awake and alert.

Zukünftige Richtungen

There are several future directions for the study of Ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate. One area of interest is its potential use in the treatment of Parkinson's disease. Studies have shown that this compound has anticholinergic effects, which can be useful in the treatment of Parkinson's disease. Another area of interest is its potential use in the treatment of motion sickness. Studies have shown that this compound has potent sedative effects, which can help to reduce symptoms of motion sickness. Finally, further studies are needed to explore the potential use of this compound in the treatment of other conditions such as insomnia and anxiety.

Synthesemethoden

The synthesis of Ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate involves the reaction of 4-bromobenzoyl chloride with ethyl 4-aminobenzoate in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain the final product. This synthesis method is a well-established process and has been used for the production of ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoateine on a large scale.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate has been extensively studied for its antihistaminic effects in various allergic conditions such as allergic rhinitis, urticaria, and angioedema. It has also been studied for its potential use in the treatment of other conditions such as motion sickness, insomnia, and Parkinson's disease.

Eigenschaften

IUPAC Name

ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c1-2-22-17(21)13-5-9-15(10-6-13)19-16(20)11-12-3-7-14(18)8-4-12/h3-10H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJHWQOYYHZCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367472
Record name ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6119-09-1
Record name ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.